molecular formula C9H8BrN3O2 B1419869 ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate CAS No. 1131604-85-7

ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Katalognummer: B1419869
CAS-Nummer: 1131604-85-7
Molekulargewicht: 270.08 g/mol
InChI-Schlüssel: QNHHYFDURGARFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nomenclature and International Union of Pure and Applied Chemistry Classification

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is systematically named according to International Union of Pure and Applied Chemistry conventions, with the Chemical Abstracts Service registry number 1131604-85-7. The compound belongs to the broader class of pyrazolo[3,4-b]pyridines, which are bicyclic heterocyclic systems formed by the fusion of pyrazole and pyridine rings. The systematic nomenclature reflects the specific substitution pattern: a bromine atom at position 5 of the pyrazolopyridine core and an ethyl ester group at position 3.

The molecular formula C9H8BrN3O2 indicates the presence of nine carbon atoms, eight hydrogen atoms, one bromine atom, three nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 270.08 grams per mole. Alternative names for this compound include 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid, 5-bromo-, ethyl ester, and 5-bromo-1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid ethyl ester. The compound is classified under the heterocycle-pyridine series and carries the Harmonized System code 2933990090 for international trade purposes.

The structural classification places this compound within the pyrazolopyridine family, specifically the [3,4-b] isomer, which represents one of five possible congeners formed by different fusion patterns of pyrazole and pyridine rings. The numbering system follows International Union of Pure and Applied Chemistry guidelines, with the nitrogen atoms in the pyrazole ring designated as N1 and N2, and the pyridine nitrogen as N4. This systematic approach ensures unambiguous identification and facilitates communication within the scientific community regarding structural modifications and synthetic strategies.

Eigenschaften

IUPAC Name

ethyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)7-6-3-5(10)4-11-8(6)13-12-7/h3-4H,2H2,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHHYFDURGARFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=NC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670269
Record name Ethyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131604-85-7
Record name Ethyl 5-bromo-2H-pyrazolo[3,4-b]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate typically involves the bromination of 1H-pyrazolo[3,4-b]pyridine followed by esterification. One common method starts with commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine, which is then iodized using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate undergoes further reactions, including protection of the NH group and subsequent esterification to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazolo[3,4-b]pyridine ring.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate serves as a crucial intermediate in the development of tropomyosin receptor kinase (TRK) inhibitors. TRKs are integral to cell proliferation and differentiation, making this compound vital in cancer treatment research. Recent studies have demonstrated its effectiveness against various cancer cell lines, showing significant inhibitory activity with IC50 values as low as 56 nM against specific targets .

Biological Studies

The compound is employed to investigate the biological activities of pyrazolo[3,4-b]pyridine derivatives. Research has indicated that these derivatives can influence cell proliferation and differentiation pathways. For instance, in vitro studies have shown that this compound can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell cycle regulation .

Chemical Synthesis

In organic chemistry, this compound acts as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique bromine atom allows for specific substitution reactions that enhance its utility in creating novel chemical entities with potential pharmaceutical applications .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of this compound. A study indicated that this compound reduced cell viability in breast cancer cells at concentrations as low as 10 μM. The mechanism involves the activation of apoptosis pathways through modulation of proteins associated with cell cycle control .

Neuropharmacology Applications

Research into derivatives of this compound has also explored their anxiolytic properties. These studies aim to develop new treatments for anxiety disorders by leveraging the compound's interaction with neurotransmitter systems .

Synthesis Methodologies

The synthesis of this compound typically involves reactions between substituted pyrazoles and electrophilic reagents. Recent advancements have improved the efficiency and yield of these synthetic pathways, facilitating further exploration of its biological potential .

Wirkmechanismus

The mechanism of action of ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is primarily related to its role as an intermediate in the synthesis of TRK inhibitors. These inhibitors function by binding to the ATP-binding site of TRK proteins, thereby blocking their kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins, ultimately leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Methyl 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylate

  • Molecular Formula : C₈H₆BrN₃O₂
  • Molecular Weight : 256.05 g/mol
  • Key Differences :
    • The methyl ester group (vs. ethyl) reduces lipophilicity (LogP: ~2.1 vs. ~2.5 for ethyl) .
    • Higher reactivity in hydrolysis: Methyl esters hydrolyze faster under basic conditions (e.g., 92% yield of carboxylic acid with NaOH at 90°C) compared to ethyl esters .
    • Applications: Used in high-throughput synthesis due to faster reaction kinetics, but less stable in prolonged storage .

5-Bromo-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylic Acid

  • Molecular Formula : C₇H₄BrN₃O₂
  • Molecular Weight : 242.01 g/mol
  • Key Differences :
    • Lack of ester group enhances water solubility but reduces cell permeability.
    • Direct precursor for amide coupling in drug design (e.g., CDI-mediated activation) .

Halogenated Analogues

5-Bromo-3-Chloro-1H-Pyrazolo[3,4-b]Pyridine

  • Molecular Formula : C₆H₃BrClN₃
  • Molecular Weight : 232.46 g/mol
  • Key Differences :
    • Dual halogen substitution increases electrophilicity, enhancing cross-coupling reactivity (e.g., Suzuki-Miyaura reactions).
    • Lower polarity (LogP: 2.5) compared to ester derivatives .

4-Chloro-1H-Pyrazolo[3,4-b]Pyridine

  • Molecular Formula : C₆H₄ClN₃
  • Molecular Weight : 153.57 g/mol
  • Primarily used as a scaffold for non-halogenated drug candidates .

Non-Ester Analogues

5-Bromo-3-Methyl-1H-Pyrazolo[3,4-b]Pyridine

  • Molecular Formula : C₇H₆BrN₃
  • Molecular Weight : 212.05 g/mol
  • Key Differences: Methyl substitution at position 3 increases steric hindrance, reducing enzymatic metabolism in vivo. Limited utility in carboxylate-based drug conjugation .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Applications
This compound C₉H₈BrN₃O₂ 270.08 2.5 Anticancer agents, kinase inhibitors
Mthis compound C₈H₆BrN₃O₂ 256.05 2.1 High-throughput synthesis
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid C₇H₄BrN₃O₂ 242.01 1.8 CDI-mediated amide coupling
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine C₆H₃BrClN₃ 232.46 2.5 Electrophilic cross-coupling

Biologische Aktivität

Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

This compound has the molecular formula C9H8BrN3O2C_9H_8BrN_3O_2 and a molecular weight of approximately 270.083 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which has been associated with various pharmacological effects.

The synthesis of this compound typically involves the reaction of substituted pyrazoles with electrophilic reagents. Recent advancements in synthetic methodologies have enabled the efficient preparation of pyrazolo derivatives, enhancing their structural diversity and biological potential .

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-b]pyridine family exhibit notable anticancer activity. This compound has been investigated for its ability to inhibit various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells by activating specific signaling pathways .

A recent study highlighted its effectiveness against breast cancer cells, showing a reduction in cell viability at concentrations as low as 10 μM. The mechanism appears to involve the modulation of key proteins involved in cell cycle regulation and apoptosis .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. In vivo assays demonstrated its efficacy in reducing inflammation in models such as carrageenan-induced paw edema. The compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in inflammatory processes .

Table 1: IC50 Values for COX Inhibition

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
This compound28.39 ± 0.0323.8 ± 0.20
Celecoxib0.04 ± 0.010.04 ± 0.01

These findings suggest that this compound could serve as a lead compound for developing new anti-inflammatory agents .

Enzyme Inhibition

The compound has also shown promise as an inhibitor of various enzymes linked to disease pathways. For instance, it has been tested against kinases involved in cancer progression and has demonstrated competitive inhibition profiles . This characteristic positions it as a potential candidate for further development into targeted therapies.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Variations in substituents on the pyrazole ring significantly influence its potency and selectivity towards different biological targets.

Figure 1: Proposed SAR for Pyrazolo Derivatives

SAR Diagram

Research indicates that electron-donating groups enhance anticancer activity while halogen substitutions can improve enzyme inhibition profiles .

Case Studies

Several studies have focused on the biological evaluation of this compound:

  • Breast Cancer Cell Line Study : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation and induced apoptosis through caspase activation .
  • Inflammatory Model : In a rat model of inflammation, the compound was administered orally and showed a marked reduction in paw swelling compared to controls treated with saline .

Q & A

Q. What are the standard synthetic routes for ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate?

The synthesis typically involves a multi-step process:

  • Condensation : Heating 3-fluoro-2-formylpyridine with hydrazine at 110°C for 16 hours forms the pyrazolo[3,4-b]pyridine core .
  • Bromination : Subsequent treatment with bromine in NaOH yields the 5-bromo derivative. This step may require careful control of reaction time (3 hours) and quenching with NaHSO₃ to prevent over-bromination .
  • Esterification : Reaction with ethyl chloroformate or Boc-protection (using Boc₂O, DMAP, and Et₃N in DMF) introduces the carboxylate group, with yields up to 88% after purification .
Step Reagents/ConditionsYieldReference
Core formationHydrazine, 110°C, 16 hours29%
BrominationBr₂, NaOH, RT, 3 hoursN/A
EsterificationBoc₂O, DMAP, Et₃N, DMF, RT, 16 hours88%

Q. How is the purity of this compound assessed?

Purity is validated using:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : To confirm molecular weight and detect impurities .
  • ¹H/¹³C NMR Spectroscopy : Characteristic peaks include δ ~4.2 ppm (ester -OCH₂CH₃) and δ ~13.4 ppm (pyrazole NH) .
  • Elemental Analysis : Ensures correct C, H, N, Br ratios .

Q. What solvents and conditions are optimal for recrystallization?

Dichloromethane (DCM) or ethyl acetate/hexane mixtures are preferred due to the compound’s moderate solubility. Slow evaporation under reduced pressure at 4°C often yields high-purity crystals .

Advanced Research Questions

Q. How can conflicting spectroscopic data during derivative characterization be resolved?

  • X-ray Crystallography : Tools like SHELXL and WinGX resolve ambiguities in molecular geometry (e.g., bond angles, substituent orientation) .
  • 2D NMR Techniques : COSY and HSQC clarify proton-proton correlations and carbon connectivity, critical for distinguishing regioisomers .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass when isotopic patterns (e.g., Br’s M+2 peak) complicate interpretation .

Q. What strategies improve yield in Pd-catalyzed cross-coupling reactions with this compound?

  • Ligand Selection : XPhos or SPhos enhances coupling efficiency for aryl/heteroaryl boronic acids .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 1 hour vs. 12 hours) while maintaining >70% yield .
  • Protection/Deprotection : Boc groups stabilize reactive sites during functionalization .

Q. How does bromine substitution at the 5-position influence bioactivity in derived analogs?

Bromine’s electron-withdrawing effect enhances electrophilicity, improving binding to target proteins (e.g., kinase inhibitors). Comparative studies show:

  • Antibacterial Activity : 5-Bromo derivatives exhibit 2–4x higher MIC values against S. aureus than non-brominated analogs .
  • Antioxidant Capacity : Bromine reduces ROS scavenging efficacy by 15–20%, likely due to steric hindrance .

Q. What methodologies enable regioselective functionalization of the pyridine ring?

  • Directed Ortho-Metalation : Use of TMPMgCl·LiCl to introduce substituents at the 4-position .
  • C-H Activation : Pd(OAc)₂ with pivalic acid achieves 6-position arylation .
  • SNAr Reactions : Selective substitution at the 5-bromo site with amines or thiols under mild conditions (DMF, 60°C) .

Methodological Considerations

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

  • Exothermic Reactions : Bromination and Boc-deprotection require controlled cooling to avoid side products .
  • Catalyst Poisoning : Trace moisture in Pd-mediated reactions reduces yield; rigorous drying of solvents and substrates is critical .

Q. How can computational modeling assist in optimizing derivative design?

  • Docking Studies : Predict binding affinities for targets like COX-2 or EGFR using AutoDock Vina .
  • DFT Calculations : Assess electronic effects of substituents on reaction pathways (e.g., Fukui indices for electrophilic attack) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Assay Standardization : Normalize protocols (e.g., fixed bacterial inoculum size in MIC assays) .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may skew activity results .
  • Control Experiments : Include parent compound (non-brominated) and known inhibitors (e.g., ciprofloxacin) as benchmarks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.